molecular formula C34H52O7 B1235350 Vitamin D2 3-glucuronide CAS No. 57803-96-0

Vitamin D2 3-glucuronide

Cat. No.: B1235350
CAS No.: 57803-96-0
M. Wt: 572.8 g/mol
InChI Key: NLCXHIGBBJLZMX-HLQYQDSBSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Vitamin D2 3-glucuronide (C~34~H~52~O~7~, molecular weight 572.78 g/mol) is a phase II metabolite of ergocalciferol (vitamin D2) formed via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation at the C-3 hydroxyl group. The core structure retains the secosteroid backbone of vitamin D2, comprising a 9,10-secoergosta-5,7,10(19),22-tetraene system with a glucuronic acid moiety β-glycosidically linked to the C-3 position. X-ray crystallographic analyses of analogous vitamin D glucuronides confirm that the glucuronyl group adopts a chair conformation, with the carboxylic acid at C-6 of glucuronic acid enhancing hydrophilicity. The stereochemical configuration at C-3 is preserved as the R-isomer during conjugation, while the C-22/C-23 double bond in the vitamin D2 side chain remains in the trans (E) configuration.

Table 1: Key structural features of this compound

Feature Description
Molecular formula C~34~H~52~O~7~
Molecular weight 572.78 g/mol
Glycosidic bond β(1→3) linkage between glucuronic acid and vitamin D2
Stereochemistry at C-3 R-configuration retained post-glucuronidation
Side chain Ergosterol-derived, with C-22/C-23 trans double bond

Spectroscopic Characterization (NMR, MS, UV-Vis)

Nuclear Magnetic Resonance (NMR):
¹H NMR (600 MHz, DMSO-d~6~) reveals characteristic signals at δ 5.28 ppm (C-19 exomethylene protons), δ 5.01 ppm (C-6/C-7 conjugated diene), and δ 4.32 ppm (anomeric proton of glucuronic acid). The glucuronyl moiety shows resonances at δ 3.15–3.78 ppm (sugar ring protons) and δ 1.98 ppm (carboxylic acid proton). ¹³C NMR confirms the glycosidic linkage through a signal at δ 102.4 ppm (C-1 of glucuronic acid).

Mass Spectrometry (MS):
Electrospray ionization (ESI)-MS/MS in negative mode exhibits a deprotonated molecular ion [M–H]¯ at m/z 571.4, with key fragments at m/z 395.3 (loss of glucuronic acid, C~6~H~10~O~7~) and m/z 271.2 (vitamin D2 secosteroid core). GC-MS analysis after trimethylsilylation shows a base peak at m/z 131.1, corresponding to the retro-Diels-Alder fragment of the steroid nucleus.

UV-Vis Spectroscopy:
The compound retains vitamin D2’s characteristic UV absorption at λ~max~ 265 nm (ε = 18,500 L·mol⁻¹·cm⁻¹) due to the conjugated triene system. Glucuronidation induces a minor bathochromic shift (+3 nm) compared to native vitamin D2.

Thermodynamic Stability and Solubility Profiles

This compound demonstrates markedly improved aqueous solubility (32.7 mg/mL at 25°C) versus native vitamin D2 (0.0016 mg/mL), attributable to the ionizable glucuronyl carboxyl group (pK~a~ ≈ 3.2). Thermal gravimetric analysis shows decomposition at 218°C, with differential scanning calorimetry revealing a glass transition temperature (T~g~) of 67°C. The glucuronide is stable at pH 2–7.4 but undergoes enzymatic hydrolysis by β-glucuronidase (E.C. 3.2.1.31) to liberate vitamin D2.

Table 2: Physicochemical properties of this compound

Property Value
Aqueous solubility 32.7 mg/mL (25°C, pH 7.4)
LogP (octanol/water) -1.4 ± 0.2
Melting point Decomposes at 218°C
Stability in plasma t~1/2~ = 4.7 h (human, 37°C)

Comparative Analysis with Native Vitamin D2 Metabolites

This compound exhibits distinct properties compared to other vitamin D2 metabolites:

  • 25-Hydroxyvitamin D2 25-glucuronide (C~34~H~52~O~8~):

    • Glucuronidation at C-25 instead of C-3
    • Lower plasma abundance (3.6% of total 25OHD2 vs. 29.1% for sulfated forms)
    • Reduced affinity for vitamin D-binding protein (K~d~ = 1.8 μM vs. 0.4 μM for 25OHD2)
  • Vitamin D2 3-sulfate:

    • Higher metabolic stability (t~1/2~ = 12.3 h in plasma)
    • Greater plasma abundance (sulfates constitute 18–53% of circulating vitamin D metabolites)
  • 3-Epi-25-hydroxyvitamin D2:

    • C-3 epimerization reduces glucuronidation efficiency by 90%
    • Lower aqueous solubility (14.2 mg/mL) due to altered stereochemistry

Table 3: Metabolic fate of vitamin D2 derivatives

Metabolite Conjugation Site Plasma Abundance (%) Renal Clearance (mL/min)
This compound C-3 2.7–11.0 18.4 ± 2.1
25OHD2 25-glucuronide C-25 3.6 ± 2.9 12.8 ± 1.9
Vitamin D2 3-sulfate C-3 28 ± 8.6 9.1 ± 0.7

Properties

CAS No.

57803-96-0

Molecular Formula

C34H52O7

Molecular Weight

572.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C34H52O7/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-34(26,27)6)12-13-24-18-25(14-11-21(24)4)40-33-30(37)28(35)29(36)31(41-33)32(38)39/h9-10,12-13,19-20,22,25-31,33,35-37H,4,7-8,11,14-18H2,1-3,5-6H3,(H,38,39)/b10-9+,23-12+,24-13+/t20-,22+,25?,26+,27?,28-,29-,30+,31-,33+,34+/m0/s1

InChI Key

NLCXHIGBBJLZMX-HLQYQDSBSA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/CC(CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

physical_description

Solid

Synonyms

vitamin D2 3 beta-glucosiduronate
vitamin D2 3-glucuronide
vitamin D2 glucosiduronate

Origin of Product

United States

Comparison with Similar Compounds

Key Comparative Data

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Physiological Role Clinical/Analytical Relevance
This compound C34H51NaO7 594.75 Vitamin D2 excretion; mycotoxin exposure biomarker LC-MS/MS detection in milk/serum
Vitamin D3 3-glucuronide C33H52O8 576.76 Biliary excretion; vitamin D3 homeostasis Serum quantification via DAPTAD-LC-MS/MS
Quercetin 3-glucuronide C21H18O13 478.36 Antioxidant metabolite with reduced bioactivity HPLC standardization in plant extracts
Morphine-3-glucuronide C23H27NO9 461.45 Pronociceptive effects Pharmacokinetic studies in pain models

Table 2: Analytical Methods

Compound Method Sensitivity Key Application
This compound LC-MS/MS with DAPTAD derivatization 1–10 nM Mycotoxin impact studies in bovine milk
25(OH)D3-3-glucuronide LC-MS/MS ~3 nM Serum metabolite profiling
Quercetin 3-glucuronide HPLC-UV 0.1–50 µg/mL Standardization of herbal extracts

Preparation Methods

Biological Glucuronidation Pathways

Vitamin D₂ 3-glucuronide is generated endogenously in the liver through the action of UDP-glucuronyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the 3-hydroxy group of vitamin D₂, forming a stable β-D-glucuronide conjugate. The reaction occurs in hepatocytes, where UGT1A4 and UGT1A3 are the principal isoforms responsible for this transformation.

Key Steps in Enzymatic Synthesis:

  • Substrate Preparation : Vitamin D₂ is solubilized in a lipid-friendly medium (e.g., ethanol or dimethyl sulfoxide) to ensure bioavailability for enzymatic action.

  • Enzyme Activation : Human liver microsomes or recombinant UGT1A4/UGT1A3 are incubated with magnesium chloride (MgCl₂) to optimize cofactor binding.

  • Reaction Conditions : The glucuronidation reaction is conducted at 37°C in a buffer system (typically pH 7.4) containing UDP-glucuronic acid (5 mM final concentration).

  • Termination and Extraction : Reactions are halted using ice-cold acetonitrile, followed by liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) to isolate the glucuronide.

Kinetic Parameters of UGT Isoforms

The kinetics of vitamin D₂ glucuronidation conform to Michaelis-Menten models. Recombinant UGT1A4 exhibits a Kₘ of 12.5 μM and a Vₘₐₓ of 1.2 nmol/min/mg protein, while UGT1A3 shows a lower affinity (Kₘ = 25 μM) but comparable catalytic efficiency.

ParameterUGT1A4UGT1A3
Kₘ (μM)12.525.0
Vₘₐₓ (nmol/min/mg)1.20.8
Catalytic Efficiency (Vₘₐₓ/Kₘ)0.0960.032

Analytical Validation of Synthesis

Liquid Chromatography-Mass Spectrometry (LC-MS)

Post-synthesis, vitamin D₂ 3-glucuronide is quantified and validated using LC-MS/MS. Key analytical parameters include:

  • Chromatography : A C18 column (2.1 × 50 mm, 1.7 μm) with a gradient elution of methanol/water (0.1% formic acid) at 0.3 mL/min.

  • Mass Detection : Negative ion electrospray ionization (ESI-) with multiple reaction monitoring (MRM) targeting m/z 585.3 → 409.2 for the glucuronide.

  • Limit of Detection (LOD) : 0.1 ng/mL, ensuring sensitivity for low-abundance metabolites.

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the glucuronidation site. The ¹H-NMR spectrum of vitamin D₂ 3-glucuronide shows characteristic signals:

  • δ 5.3 ppm : Olefinic protons of the vitamin D₂ secosteroid backbone.

  • δ 4.8 ppm : Anomeric proton of the β-D-glucuronide moiety (J = 7.8 Hz).

Challenges and Optimization Strategies

Substrate Solubility and Stability

Vitamin D₂’s lipophilic nature complicates aqueous solubility, necessitating organic solvents like ethanol (≤5% v/v) to maintain enzymatic activity without denaturation. Light and oxygen exposure during synthesis must be minimized to prevent photoisomerization and oxidation.

Competitive Inhibition by Bile Acids

Bilirubin and bile acids in hepatic systems competitively inhibit UGT1A4/UGT1A3, reducing glucuronidation efficiency by 30–40%. Pre-treatment of liver microsomes with activated charcoal (2% w/v) mitigates this interference.

Comparative Analysis of Glucuronidation Sites

While UGT1A4 predominantly glucuronidates the 3-hydroxy group of vitamin D₂, minor metabolites (e.g., 25-glucuronide) may form under high substrate concentrations. regioselectivity is influenced by:

  • Steric Hindrance : The 3-position’s accessibility versus the sterically shielded 25-position.

  • Enzyme-Substrate Docking : Molecular dynamics simulations suggest UGT1A4’s active site accommodates the A-ring of vitamin D₂, positioning the 3-hydroxy group for nucleophilic attack.

Industrial and Research Applications

Large-Scale Synthesis

Industrial production employs recombinant UGT1A4 expressed in Sf9 insect cells, yielding 15–20 mg/L of vitamin D₂ 3-glucuronide with >95% purity. Continuous-flow bioreactors enhance productivity by maintaining optimal UDP-glucuronic acid levels.

Pharmacokinetic Studies

Vitamin D₂ 3-glucuronide serves as a biomarker for vitamin D status in clinical trials. Its plasma half-life (t₁/₂ = 48 h) exceeds that of unmetabolized vitamin D₂, enabling long-term monitoring of supplementation regimens .

Q & A

Q. Why do some studies report detectable serum this compound while others do not?

  • Methodological Answer : Evaluate methodological variables such as derivatization protocols (e.g., DAPTAD vs. other agents), detection limits of LC-MS setups, and population-specific factors (e.g., liver/kidney function). Studies with derivatization report nM-level sensitivity, whereas non-optimized methods may miss low-abundance conjugates .

Methodological Recommendations

  • Analytical Validation : Always pair immunoassays with chromatographic methods (HPLC or LC-MS) to confirm specificity for this compound .
  • In Vivo Models : Use bile duct-cannulated animals to directly quantify biliary excretion rates .
  • Receptor Studies : Include glucuronidase inhibitors in cell-based assays to prevent metabolite hydrolysis and isolate glucuronide-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitamin D2 3-glucuronide
Reactant of Route 2
Vitamin D2 3-glucuronide

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